![molecular formula C8H8N4O B1286002 Imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 886361-97-3](/img/structure/B1286002.png)

Imidazo[1,2-a]pyridine-6-carbohydrazide

Vue d'ensemble

Description

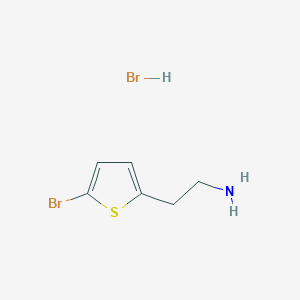

Imidazo[1,2-a]pyridine-6-carbohydrazide is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications pharmaceutiques

Imidazo[1,2-a]pyridine-6-carbohydrazide : les composés ont été identifiés comme possédant un large éventail d'activités pharmacologiques et biologiques. Ils sont des structures clés dans les médicaments présentant des propriétés telles que anti-inflammatoire, antiviral, antifongique, anticancéreux, anxiolytique, anti-ulcéreux et antiprotozoaire . Les dérivés de ce composé peuvent être trouvés dans des médicaments commercialisés comme le zolpidem et l'alpidem, qui sont utilisés comme composés anti-ulcéreux .

Science des matériaux

Dans le domaine de la science des matériaux, les dérivés de This compound présentent un potentiel en raison de leur structure chimique unique. Ils sont utilisés dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une résistance accrue ou une meilleure stabilité thermique .

Dispositifs optoélectroniques

Ces composés sont également importants dans le développement de dispositifs optoélectroniques. Leurs propriétés luminescentes uniques les rendent adaptés à une utilisation dans les diodes électroluminescentes (LED) et d'autres dispositifs qui nécessitent des matériaux capables d'émettre de la lumière lorsqu'ils sont soumis à un courant électrique .

Capteurs chimiques

This compound : les dérivés sont utilisés dans la création de capteurs chimiques. Ces capteurs peuvent détecter la présence de diverses substances, ce qui les rend précieux dans la surveillance environnementale, le diagnostic médical et le contrôle des procédés industriels .

Recherche sur le cancer

En recherche sur le cancer, ces composés sont explorés pour leurs propriétés anticancéreuses. Ils sont étudiés comme composants potentiels de médicaments anticancéreux, en particulier pour leur capacité à cibler des cellules cancéreuses spécifiques sans nuire aux cellules saines .

Imagerie et microscopie

En raison de leurs propriétés luminescentes, les dérivés de This compound sont utilisés comme émetteurs pour la microscopie confocale et l'imagerie. Cette application est cruciale en recherche biologique, où une imagerie détaillée des cellules et des tissus est requise .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine-6-carbohydrazide is a derivative of imidazopyridine, which has been found to have a broad spectrum of pharmacological and biological activities It’s worth noting that imidazopyridine derivatives have been found to be effective against various types of cancer cells .

Mode of Action

It is known that imidazopyridine derivatives can interact with various targets, leading to changes in cellular processes . For instance, one study found that a compound bearing a similar structure induced apoptosis in cancer cells .

Biochemical Pathways

Imidazopyridine derivatives have been shown to affect various biochemical pathways, leading to a range of effects such as anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal activities .

Result of Action

Imidazopyridine derivatives have been shown to have a broad spectrum of pharmacological and biological activities . For instance, one study found that a compound bearing a similar structure exhibited cytotoxic potential against various cancer cells .

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyridine-6-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, this compound can bind to viral proteins, inhibiting their replication and providing antiviral benefits . The compound’s interactions with fungal cell wall components also contribute to its antifungal properties .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival . Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function . These effects make it a promising candidate for anticancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the compound has been shown to inhibit the platelet-derived growth factor receptor alpha (PDGFRA), which plays a role in cell proliferation and angiogenesis . Additionally, this compound can induce cell cycle arrest and apoptosis by interacting with key regulatory proteins . These molecular interactions contribute to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that this compound can have sustained inhibitory effects on cell proliferation and viability . These findings highlight its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits without significant toxicity . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage for safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with target biomolecules and its overall therapeutic effects.

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridine-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)6-1-2-7-10-3-4-12(7)5-6/h1-5H,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQNWDRVASCREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585925 | |

| Record name | Imidazo[1,2-a]pyridine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-97-3 | |

| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a significant advantage of the reported synthesis method for Imidazo[1,2-a]pyridine-6-carbohydrazide derivatives?

A1: The research highlights a novel, efficient five-component cascade reaction for synthesizing N′-(1-(4-nitrophenyl)ethylidene)this compound derivatives []. This method utilizes readily available starting materials like cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines. The reaction proceeds efficiently in a mixture of water and ethanol without requiring a catalyst []. This approach offers advantages such as operational simplicity, a clean reaction profile, the use of environmentally benign solvents, and tolerance for a wide variety of functional groups [].

Q2: What are the key steps involved in the five-component cascade reaction used to synthesize these compounds?

A2: The domino reaction involves a series of steps: N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and finally, N-cyclization []. This sequence efficiently constructs the this compound framework from the starting materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)